Methyl 3-(4-aminophenyl)propanoate hydrochloride

PROTAC Synthesis Stoichiometry

Researchers face stoichiometric errors when using PROTAC linkers due to salt vs. free-base mass differences. This hydrochloride salt (MW 215.68 g/mol) eliminates ambiguity with its defined stoichiometry. Key advantages: - Enhanced aqueous solubility (0.368 mg/mL) for homogeneous assay solutions, reducing false negatives. - Distinct reversed-phase HPLC retention time vs. free base for unambiguous analytical QC. - Supplied at 98% purity, enabling precise molar calculations and minimizing purification of mis-coupled byproducts.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 91012-19-0
Cat. No. B1613382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-aminophenyl)propanoate hydrochloride
CAS91012-19-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-3,5-6H,4,7,11H2,1H3;1H
InChIKeyNFFOXPLOXZDPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-aminophenyl)propanoate Hydrochloride as PROTAC Linker Building Block


Methyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 91012-19-0) is a hydrochloride salt of an aromatic amino ester, belonging to the class of phenylpropanoic acids [1]. It is primarily utilized as a chemical building block and intermediate in organic synthesis [1]. Critically, its free base form, Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6), is a recognized PROTAC linker .

Methyl 3-(4-aminophenyl)propanoate Hydrochloride vs. Free Base: Substitution Risks


In-class substitution of Methyl 3-(4-aminophenyl)propanoate hydrochloride (CAS 91012-19-0) with its free base analog, Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6), is not recommended due to critical differences in physicochemical properties. The free base is a solid with a distinct melting point of 55°C, while the hydrochloride salt is a different crystalline form [REFS-1, REFS-2]. More importantly, the free base is specified for storage under light protection, suggesting potential photodegradation pathways . Substituting one for the other without accounting for these differences in molecular weight, solubility, and solid-state stability can introduce uncontrolled variables in synthesis, analytical method development, and in vitro assays, leading to inaccurate stoichiometry, unexpected precipitation, or non-reproducible results.

Quantitative Evidence for Methyl 3-(4-aminophenyl)propanoate Hydrochloride


PROTAC Stoichiometry: Salt vs. Free Base Molecular Weight

The hydrochloride salt has a molecular weight of 215.68 g/mol [1], which is 20.3% higher than its free base counterpart, Methyl 3-(4-aminophenyl)propanoate (MW = 179.22 g/mol) [2]. This difference is crucial for precise stoichiometric calculations during synthesis. Substituting one for the other without a mass correction will result in a 20.3% under-dosing of the active ester if the free base is used in place of the salt, and a 20.3% over-dosing if the salt is used in place of the free base. For applications like PROTAC linker conjugation, where a precise 1:1 stoichiometry with the ligand is often targeted, this can significantly alter reaction kinetics and final product purity .

PROTAC Synthesis Stoichiometry

Aqueous Solubility: Hydrochloride vs. Free Base

The hydrochloride salt demonstrates an improved aqueous solubility profile compared to the free base. Computational prediction using the ESOL method estimates a solubility of 0.368 mg/mL (0.00171 mol/L) for the hydrochloride . In contrast, the free base exhibits a lower predicted molar solubility of 0.0012 mol/L [1]. This corresponds to a 1.4-fold (42%) increase in molar solubility for the salt form.

Solubility Formulation In Vitro Assay

Lipophilicity: Hydrochloride Salt vs. Free Base

The hydrochloride salt exhibits a consensus Log Po/w (cLogP) of 1.65 , compared to a reported cLogP of 1.96 for its free base counterpart [1]. The reduced lipophilicity of the salt form indicates a lower affinity for non-polar environments. This is a typical and expected consequence of salt formation, where the charged species partitions less into organic solvents than the neutral free base.

Lipophilicity Chromatography Extraction

Key Applications of Methyl 3-(4-aminophenyl)propanoate Hydrochloride


Precision Stoichiometry in PROTAC Linker Conjugation

When synthesizing PROTACs, the linker's molecular weight is a critical parameter for calculating the correct molar equivalents of each building block. Using the hydrochloride salt (MW 215.68 g/mol) [1] without correcting for the ~20% mass difference from the free base (MW 179.22 g/mol) will lead to significant stoichiometric errors, potentially resulting in failed conjugations, complex purification of mis-coupled byproducts, and wasted valuable ligands. Procurement of the salt form necessitates explicit documentation and use of its correct molecular weight in all calculations.

Aqueous Stock Solution Preparation for In Vitro Pharmacology

For in vitro assays requiring aqueous buffers (e.g., enzyme inhibition, cell-based assays), the enhanced water solubility of the hydrochloride salt (predicted 0.368 mg/mL) is a practical advantage. This facilitates the preparation of clear, homogenous stock solutions at relevant concentrations, minimizing the need for co-solvents like DMSO. This reduces the risk of compound precipitation in the assay well, which is a common source of data variability and false negatives .

Analytical Method Development and Quality Control

The hydrochloride salt's lower lipophilicity (cLogP 1.65) results in a distinct retention time in reversed-phase HPLC compared to its free base. This difference can be leveraged for analytical quality control, where it provides a clear method to distinguish and quantify the salt form from any potential contamination or degradation to the free base. Additionally, vendors typically offer the hydrochloride with a defined purity of 98% , providing a reliable baseline for analytical standards.

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